3,4-Dehydro Cilostazol

Descripción general

Descripción

OPC-13015, también conocido como 3,4-dehidro cilostazol, es un metabolito del cilostazol. El cilostazol es un inhibidor selectivo de la fosfodiesterasa-III con propiedades antiplaquetarias, antitrombóticas y vasodilatadoras. OPC-13015 tiene un efecto inhibitorio más fuerte sobre la fosfodiesterasa tipo 3 que el cilostazol, lo que lo convierte en un compuesto de interés en el tratamiento de deterioros cognitivos y otras afecciones médicas .

Mecanismo De Acción

El mecanismo de acción de OPC-13015 implica la inhibición de la fosfodiesterasa tipo 3, lo que lleva a un aumento de los niveles de monofosfato cíclico de adenosina (AMPc) en las células . Este aumento en AMPc produce diversos efectos fisiológicos, incluyendo vasodilatación, inhibición de la agregación plaquetaria y posibles beneficios cognitivos . Los objetivos moleculares de OPC-13015 incluyen las enzimas fosfodiesterasa, que desempeñan un papel crucial en la regulación de los niveles intracelulares de AMPc .

Análisis Bioquímico

Biochemical Properties

3,4-Dehydrocilostazol is involved in complex metabolic pathways, with cytochrome P450 (CYP) isoenzymes playing a crucial role in its biotransformation . It interacts with these enzymes, particularly CYP3A4 and to a lesser extent CYP2C19 .

Cellular Effects

The effects of 3,4-Dehydrocilostazol at the cellular level are closely tied to its parent compound, cilostazol. Cilostazol is known to inhibit phosphodiesterase III, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This can influence various cellular functions, including cell signaling pathways and gene expression .

Molecular Mechanism

3,4-Dehydrocilostazol exerts its effects at the molecular level through its interactions with biomolecules. As a metabolite of cilostazol, it shares similar mechanisms of action. Cilostazol and its metabolites inhibit phosphodiesterase III activity, leading to an increase in cAMP in cells . This can result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Studies have shown that cilostazol and its metabolites can be quantified in human plasma using liquid chromatography-tandem mass spectrometry , suggesting that it is possible to monitor the temporal changes in the effects of 3,4-Dehydrocilostazol.

Dosage Effects in Animal Models

While specific studies on the dosage effects of 3,4-Dehydrocilostazol in animal models are limited, research on cilostazol has shown promising results. For instance, cilostazol has been shown to reduce infarct volume and neurofunctional deficits in cerebral ischemia models .

Metabolic Pathways

3,4-Dehydrocilostazol is involved in the metabolic pathways of cilostazol. Cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, mainly by 3A4 and to a lesser extent by 2C19 . Two major pharmacologically active metabolites of cilostazol are OPC-13015 (3,4-dehydrocilostazol) and OPC-13213 .

Transport and Distribution

Cilostazol is known to be 95 to 98% protein-bound, predominantly to albumin . The binding for 3,4-Dehydrocilostazol is 97.4% .

Métodos De Preparación

OPC-13015 se sintetiza a través del metabolismo del cilostazol. La principal vía metabólica implica la conversión de cilostazol a OPC-13015 por las enzimas del citocromo P450, específicamente CYP3A4 . Este proceso implica la oxidación del cilostazol para formar el metabolito activo OPC-13015

Análisis De Reacciones Químicas

OPC-13015 experimenta varias reacciones químicas, incluyendo oxidación y reducción. La principal reacción implica la oxidación del cilostazol para formar OPC-13015. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen enzimas del citocromo P450 y condiciones de reacción específicas que facilitan el proceso de oxidación . El principal producto formado a partir de estas reacciones es el propio OPC-13015 .

Aplicaciones Científicas De Investigación

OPC-13015 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, OPC-13015 se ha estudiado por sus posibles efectos terapéuticos en la mitigación de deterioros cognitivos, como los asociados con la enfermedad de Alzheimer . Ha mostrado un efecto inhibitorio más fuerte sobre la fosfodiesterasa tipo 3 que el cilostazol, lo que lo convierte en un candidato prometedor para futuras investigaciones en esta área . Además, OPC-13015 se ha utilizado en estudios farmacocinéticos para comprender el metabolismo y los efectos del cilostazol .

Comparación Con Compuestos Similares

OPC-13015 es similar a otros metabolitos del cilostazol, como OPC-13213 y OPC-13217 . OPC-13015 tiene un efecto inhibitorio más fuerte sobre la fosfodiesterasa tipo 3 en comparación con estos otros metabolitos . Esta propiedad única convierte a OPC-13015 en un compuesto de particular interés en la investigación científica y en posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

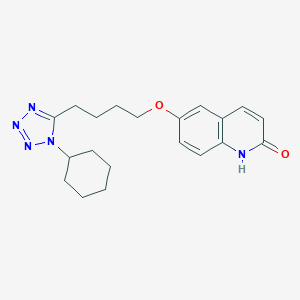

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHALECSGOJQOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224705 | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-62-9 | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DEHYDROCILOSTAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M77W4SPE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between 3,4-dehydrocilostazol and cilostazol? What are their respective roles in inhibiting platelet aggregation?

A1: 3,4-dehydrocilostazol (dhCIL) is the primary active metabolite of cilostazol, a medication used to treat symptoms of intermittent claudication. Both cilostazol and dhCIL exhibit antiplatelet activity. [] While cilostazol itself has some inhibitory effects, dhCIL plays a significant role in the overall antiplatelet action of cilostazol therapy. [, ] This emphasizes the importance of understanding the pharmacokinetic properties of both the parent drug and its active metabolite.

Q2: How does the CYP2C19 genotype influence the efficacy of cilostazol and its metabolite, 3,4-dehydrocilostazol, in inhibiting platelet aggregation?

A2: The CYP2C19 genotype significantly impacts the efficacy of cilostazol in inhibiting platelet aggregation. Studies have shown that individuals classified as CYP2C19 poor metabolizers (PM) exhibit lower inhibition of platelet aggregation compared to extensive metabolizers (EM) when administered cilostazol alone. [] Interestingly, this difference diminishes when cilostazol is co-administered with cilostazol, as the antiplatelet effect of cilostazol is more pronounced in CYP2C19 PM individuals. [] This highlights the complex interplay between genetic factors and drug metabolism in achieving optimal therapeutic outcomes.

Q3: Can you elaborate on the analytical methods employed for the simultaneous detection and quantification of cilostazol and 3,4-dehydrocilostazol?

A3: Researchers utilize sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of cilostazol and 3,4-dehydrocilostazol in biological samples like human plasma. [] This method enables the sensitive and selective measurement of both compounds, crucial for understanding their pharmacokinetic profiles and potential drug interactions. Furthermore, electrochemical chemosensors based on molecularly imprinted polymers (MIPs) have shown promise for selectively determining cilostazol and 3,4-dehydrocilostazol, even in complex matrices like human plasma. [] These MIP-based sensors offer advantages such as high sensitivity, selectivity, and potential for miniaturization, paving the way for point-of-care applications in the future.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B194008.png)